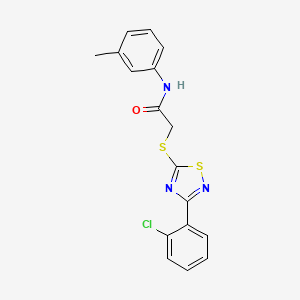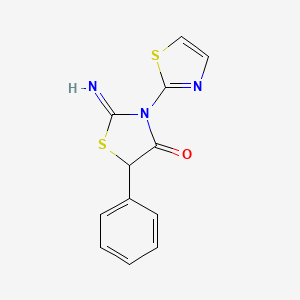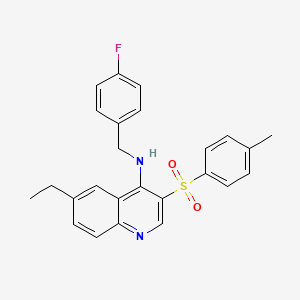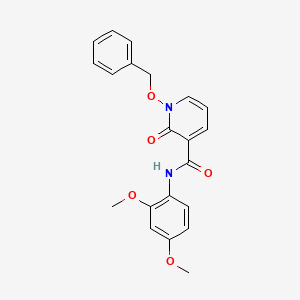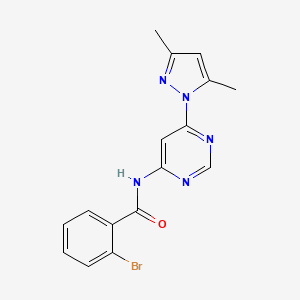![molecular formula C12H12F3NO B2829337 Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone CAS No. 2248297-97-2](/img/structure/B2829337.png)
Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to create compounds for treating human diseases . The trifluoromethyl group attached to the pyrrolidine ring could potentially enhance the compound’s biological activity .
Molecular Structure Analysis
The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Spectroscopic Characterization
Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone has been utilized in the synthesis of new organotin(IV) complexes, which are characterized by various spectroscopic techniques. These complexes demonstrate potential as drugs due to their enhanced antibacterial activities, as shown in studies involving compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone (Singh, Singh, & Bhanuka, 2016).
Crystal Structure and DFT Study
The compound has been included in the study of crystal structures and density functional theory (DFT) analyses. These studies involve compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and their conformational analyses, comparing DFT calculations with X-ray diffraction results. This research enhances understanding of the physicochemical properties of these compounds (Huang et al., 2021).
Antimicrobial and Antimycobacterial Activities
Compounds containing phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone show significant antimicrobial and antimycobacterial activities. Studies involving derivatives of this compound have shown activities comparable to standard drugs like ciprofloxacin and fluconazole, indicating their potential in medical applications (Kumar et al., 2012).
Asymmetric Bioreduction
In asymmetric bioreduction studies, derivatives of phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone have been used to produce enantiomerically pure compounds. For example, Lactobacillus paracasei BD101 was used as a biocatalyst to produce (S)-phenyl(pyridin-2-yl)methanol, demonstrating the compound's utility in producing chiral molecules for pharmaceutical purposes (Şahin, Serencam, & Dertli, 2019).
Spectroscopic Properties Analysis
The compound has been involved in studies exploring the spectroscopic properties of related molecules. These studies include examining the electronic absorption, excitation, and fluorescence properties, which are crucial for understanding the photophysical behaviors of these compounds (Al-Ansari, 2016).
Enantioselective Alkynylation
Derivatives of phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone have been used as ligands in catalytic enantioselective alkynylation, producing chiral compounds with high yields and excellent enantioselectivities. This demonstrates its potential in synthetic organic chemistry for producing chiral molecules (Munck, Monleón, Vila, & Pedro, 2017).
Future Directions
properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-7-4-8-16(10)11(17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTLPADPVRTCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-(trifluoromethyl)pyrrolidine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

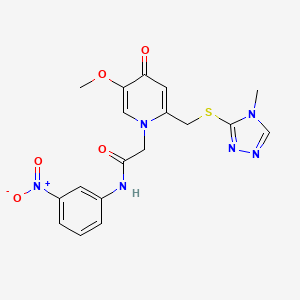
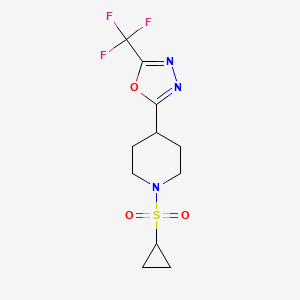
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
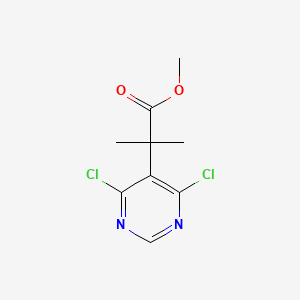
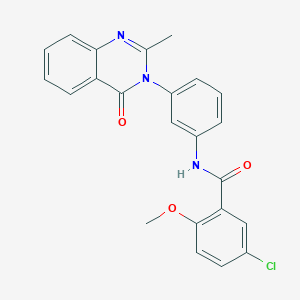
![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)
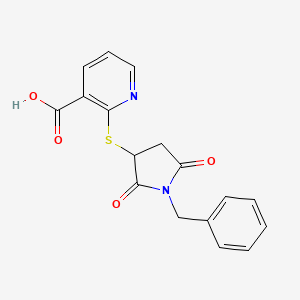
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)
![1-(1H-Benzotriazole-1-yl)-3-[(2-thienyl)thio]acetone](/img/structure/B2829268.png)
